molecular formula C12H19N B14504880 2-(3,3,5-Trimethylcyclohexylidene)propanenitrile CAS No. 63967-63-5

2-(3,3,5-Trimethylcyclohexylidene)propanenitrile

Cat. No.: B14504880
CAS No.: 63967-63-5
M. Wt: 177.29 g/mol
InChI Key: XNGZVJNWPPRGFD-UHFFFAOYSA-N
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Description

2-(3,3,5-Trimethylcyclohexylidene)propanenitrile is an organic compound with a complex structure that includes a cyclohexylidene ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,5-Trimethylcyclohexylidene)propanenitrile can be achieved through several methods. One common approach involves the reaction of 3,3,5-trimethylcyclohexanone with a suitable nitrile source under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,5-Trimethylcyclohexylidene)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium cyanide (NaCN) and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(3,3,5-Trimethylcyclohexylidene)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3,3,5-Trimethylcyclohexylidene)propanenitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the cyclohexylidene ring provides structural stability. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3,3,5-Trimethylcyclohexanone: A precursor in the synthesis of 2-(3,3,5-Trimethylcyclohexylidene)propanenitrile.

    Cyclohexanone: A simpler analog with similar reactivity but lacking the trimethyl substitution.

    Propanenitrile: A simpler nitrile compound with different structural features.

Uniqueness

This compound is unique due to its combination of a cyclohexylidene ring and a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

63967-63-5

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-(3,3,5-trimethylcyclohexylidene)propanenitrile

InChI

InChI=1S/C12H19N/c1-9-5-11(10(2)8-13)7-12(3,4)6-9/h9H,5-7H2,1-4H3

InChI Key

XNGZVJNWPPRGFD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C(C)C#N)CC(C1)(C)C

Origin of Product

United States

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